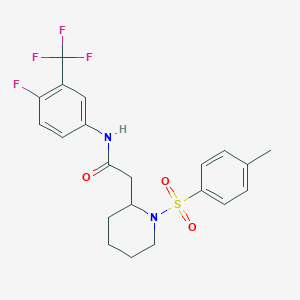
N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(1-tosylpiperidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group, a fluorine atom, and a tosylpiperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves multiple steps, starting with the preparation of the core phenyl and piperidinyl components. The trifluoromethyl group is introduced through a trifluoromethylation reaction, while the tosyl group is added via tosylation of the piperidinyl ring. The final step involves coupling the phenyl and piperidinyl components using amide bond formation techniques.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The fluorine atom in the phenyl ring can be oxidized under specific conditions.
Reduction: The trifluoromethyl group can be reduced to a trifluoromethyl anion.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of the trifluoromethyl group.
Substitution: Nucleophiles such as sodium azide (NaN₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Fluorinated phenols or carboxylic acids.
Reduction: Trifluoromethyl anions or alcohols.
Substitution: Tosylate derivatives or other functionalized piperidines.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding assays.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: It is utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism by which N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(1-tosylpiperidin-2-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the tosyl group modulates its solubility and bioavailability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(3-(trifluoromethyl)phenyl)-2-(1-tosylpiperidin-2-yl)acetamide: Lacks the fluorine atom on the phenyl ring.
N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(1-methylpiperidin-2-yl)acetamide: Different piperidinyl group.
N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(1-phenylpiperidin-2-yl)acetamide: Different substituent on the piperidinyl ring.
Uniqueness: N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(1-tosylpiperidin-2-yl)acetamide stands out due to its unique combination of trifluoromethyl and fluorine groups, which significantly impact its chemical and biological properties. This combination enhances its reactivity and binding affinity compared to similar compounds.
Properties
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F4N2O3S/c1-14-5-8-17(9-6-14)31(29,30)27-11-3-2-4-16(27)13-20(28)26-15-7-10-19(22)18(12-15)21(23,24)25/h5-10,12,16H,2-4,11,13H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMNKXLGLFNHND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F4N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














